molecular formula C19H17N3O2S2 B2815969 N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE CAS No. 919033-79-7

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE

Cat. No.: B2815969
CAS No.: 919033-79-7
M. Wt: 383.48
InChI Key: SBEHZPGVSYIKBM-UHFFFAOYSA-N
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Description

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that features a unique combination of a thiadiazole ring and a chromene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.

Mechanism of Action

Target of Action

CCG-124540, also known as N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide, primarily targets the Rho signaling pathway . The key target within this pathway is the myocardin-related transcription factor A (MRTF-A) . MRTF-A plays a vital role in the epithelial-mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .

Mode of Action

CCG-124540 acts by inhibiting the nuclear accumulation of MRTF-A . It disrupts the interaction between MRTF-A and importin α/β1, which is essential for the nuclear import of MRTF-A . The compound binds specifically to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A . This binding prevents the interaction between MRTF-A and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A .

Biochemical Pathways

The Rho signaling pathway, which is the primary pathway affected by CCG-124540, plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . By inhibiting the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription, CCG-124540 disrupts these processes .

Result of Action

CCG-124540 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with hydrazine hydrate. The chromene moiety is then introduced through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester. The final step involves the coupling of the thiadiazole and chromene intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: A similar compound with a simpler structure, lacking the chromene moiety.

    2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide: Another related compound with a different functional group attached to the thiadiazole ring.

Uniqueness

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is unique due to the presence of both the thiadiazole and chromene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c23-17(15-10-14-8-4-5-9-16(14)24-11-15)20-18-21-22-19(26-18)25-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEHZPGVSYIKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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